![molecular formula C18H14F3NO2S B3012139 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 2097865-46-6](/img/structure/B3012139.png)

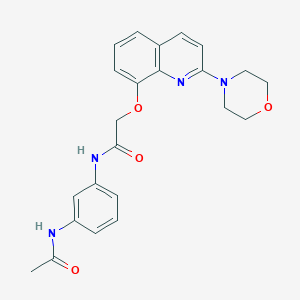

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

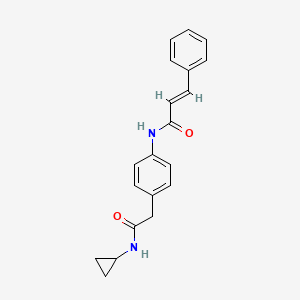

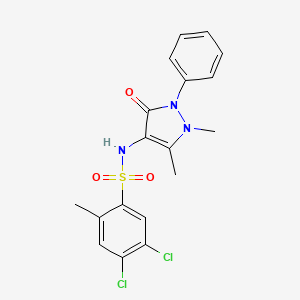

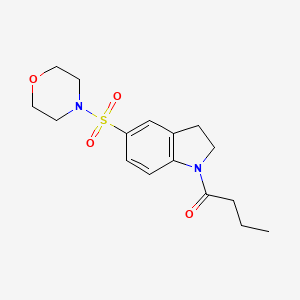

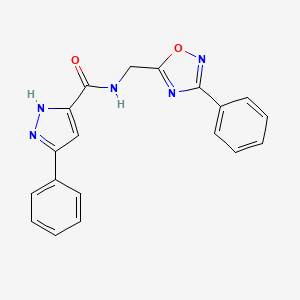

Compounds with similar structures to the one you mentioned often contain heterocyclic moieties like furan and thiophene, which are five-membered rings with oxygen and sulfur atoms, respectively . These types of compounds can have a wide range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like protodeboronation, a process that has been used in the synthesis of various organic compounds . Protodeboronation of pinacol boronic esters, for example, has been utilized in a radical approach .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex and varied. For instance, thiophene derivatives have been synthesized through various reactions, including condensation reactions .Scientific Research Applications

Synthesis and Reactivity

Studies have demonstrated the synthesis and reactivity of compounds related to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide. For instance, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing an active methine group at the 4‐position was explored, indicating the potential for creating diverse heterocyclic structures (H. Maruoka, K. Yamagata, & M. Yamazaki, 2001). Similarly, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole were investigated, showcasing methods for constructing complex benzothiazole derivatives (А. Aleksandrov & М. М. El’chaninov, 2017).

Catalytic Applications

The catalytic efficiency of compounds containing furan and thiophene units was highlighted in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, offering a route to heterocycles with potential in catalysis and material science (B. Reddy et al., 2012).

Material Science Applications

In material science, phenothiazine derivatives with furan and thiophene linkers were synthesized for use in dye-sensitized solar cells, demonstrating the impact of these linkers on solar energy conversion efficiency (Se Hun Kim et al., 2011). This research underscores the relevance of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide analogs in developing advanced functional materials.

Antimicrobial and Antioxidant Activities

Further, the compound's structural motif has been explored in antimicrobial and antioxidant contexts. For example, synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-Triazole Schiff Base and amine derivatives were evaluated, revealing effective antiurease and antioxidant properties (B. B. Sokmen et al., 2014).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO2S/c19-18(20,21)14-6-2-1-5-12(14)17(23)22-11-13(15-7-3-9-24-15)16-8-4-10-25-16/h1-10,13H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKHGCQJQSBQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)

![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)

![N-(5-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3012067.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)